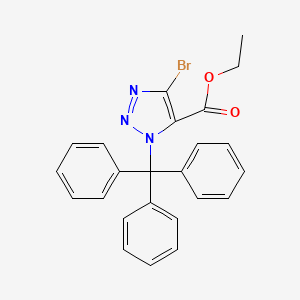
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction might begin with the formation of a triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization and Ring-Opening: The triazole ring can be involved in cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and specific catalysts for cyclization or ring-opening reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom might yield a variety of substituted triazoles, while oxidation or reduction could lead to different oxidation states of the triazole ring.
科学研究应用
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid ethyl ester
- 1-Trityl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of substituents, which impart distinct chemical properties and potential applications. The presence of both bromine and trityl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H20BrN3O2 |
|---|---|
分子量 |
462.3 g/mol |
IUPAC 名称 |
ethyl 5-bromo-3-trityltriazole-4-carboxylate |
InChI |
InChI=1S/C24H20BrN3O2/c1-2-30-23(29)21-22(25)26-27-28(21)24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI 键 |
AGJNHALKFBCLQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
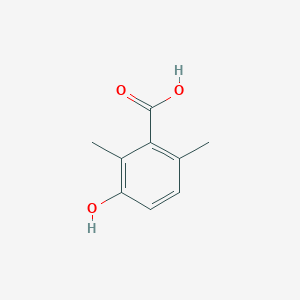


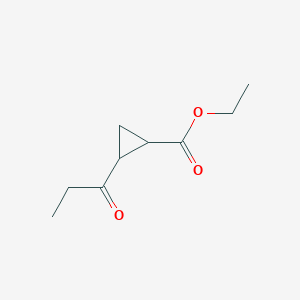

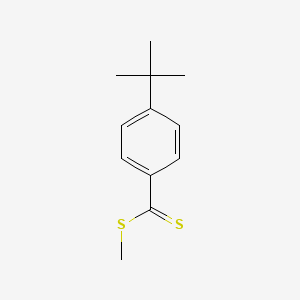
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)

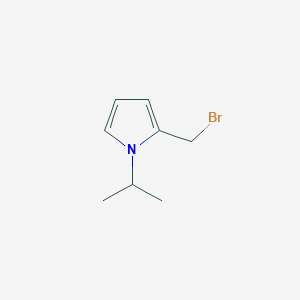
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
